2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-14(20)13-7-10-24-16(13)18-15(21)11-3-5-12(6-4-11)25(22,23)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPSKOSFSGHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in biologically active compounds. Pyrrolidine derivatives have been associated with a wide range of targets, including various receptors and enzymes.
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This can lead to different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially affect multiple pathways.
Biological Activity
The compound 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide , also referred to as N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide, is a complex organic molecule characterized by its unique structural features, including a thiophene ring, a pyrrolidine moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 447.57 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiophene Ring | A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity and biological activity. |
| Pyrrolidine Group | A cyclic amine that enhances the compound's ability to interact with biological targets. |
| Sulfonamide Group | Known for its pharmacological properties, this group may enhance the compound's solubility and bioavailability. |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : The presence of the pyrrolidine and thiophene moieties has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
- Anticancer Potential : The structural features of this compound suggest it may interact with specific cellular targets involved in cancer progression, although detailed mechanisms remain to be fully elucidated.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The sulfonamide group enhances binding affinity to enzymes or receptors involved in inflammatory responses.
- The thiophene ring may facilitate interactions with DNA or RNA, affecting cellular replication processes.
In Vitro Studies
Several studies have explored the biological activity of related compounds:
- A study demonstrated that derivatives containing thiophene and pyrrolidine exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established anticancer agents (e.g., doxorubicin) .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has highlighted key features that contribute to their biological efficacy:
| Feature | Impact on Activity |
|---|---|
| Pyrrolidine Substitution | Enhances interaction with biological targets; crucial for anti-inflammatory effects. |
| Sulfonamide Moiety | Essential for maintaining antimicrobial activity; facilitates solubility in biological systems. |
| Thiophene Integration | Imparts unique electronic properties that may enhance binding interactions with target proteins. |
Comparison with Similar Compounds
Piperidine Sulfonyl Analogs
Compound : 2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 313662-67-8)
- Molecular Formula : C₂₁H₂₅N₃O₄S₂
- Molecular Weight : 447.57 g/mol
- Key Differences :
- Functional Implications: The six-membered piperidine ring may reduce steric hindrance in enzyme binding pockets compared to pyrrolidine.
Methoxyphenyl Sulfonyl Analogs
Compound : 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 932997-87-0)
- Molecular Formula : C₁₇H₁₈N₂O₅S₂
- Molecular Weight : 394.5 g/mol
- Key Differences :
- The cyclopenta[b]thiophene core introduces a strained bicyclic system, which could influence binding kinetics.
Aromatic Amino-Substituted Thiophenes
Compound: 2-([(1Z)-[4-(Dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide (CAS: Not provided)
- Molecular Formula : C₂₃H₂₅N₃OS
- Key Differences: Substituents: A dimethylamino phenyl group and methylphenyl substituents replace the sulfonylbenzamido group. Biological Activity: Demonstrated antibacterial and antifungal properties in vitro .
- Lack of a sulfonyl group may reduce interactions with sulfhydryl-containing enzyme targets.
Research Findings and Implications
- Sulfonyl Group Impact: The presence of a sulfonyl group (common in all analogs except the aromatic amino derivative) is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects . The pyrrolidine and piperidine sulfonyl groups may enhance target binding through hydrogen bonding and hydrophobic interactions.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where cyclization of thiocarbamoyl precursors with halogenated reagents yields functionalized thiophenes .
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidin-1-ylsulfonyl group is introduced via reaction of pyrrolidine with 4-(chlorosulfonyl)benzoic acid. This step typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to scavenge HCl:
$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{C}4\text{H}9\text{N} \xrightarrow{\text{TEA, DCM}} \text{4-(C}4\text{H}8\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{HCl}
$$
Key Conditions :
Alternative Route: Sulfonation of 4-Mercaptobenzoic Acid
In cases where chlorosulfonyl precursors are unavailable, oxidative sulfonation using hydrogen peroxide (H$$2$$O$$2$$) and iodine (I$$_2$$) in acetic acid may be employed:
$$
\text{4-SHC}6\text{H}4\text{COOH} + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{H}2\text{O}2, \text{I}2} \text{4-(C}4\text{H}8\text{NSO}2\text{)C}6\text{H}4\text{COOH}
$$
Optimization Notes :
- Excess pyrrolidine (1.5–2.0 eq) improves sulfonamide yield.
- Purification via recrystallization (ethanol/water) yields high-priority intermediates.
Synthesis of 2-Aminothiophene-3-carboxamide
Gewald Reaction for Thiophene Scaffold
The Gewald reaction, a multicomponent condensation of ketones, cyanoacetates, and sulfur, provides direct access to 2-aminothiophene-3-carboxamides. For this target, cyclization of 3-oxo-3-phenylpropanenitrile with elemental sulfur and a primary amine (e.g., ammonium acetate) is employed:
$$
\text{NCCH}2\text{COC}6\text{H}5 + \text{S}8 + \text{NH}3 \xrightarrow{\text{EtOH, Δ}} \text{2-NH}2\text{-C}4\text{H}2\text{S-CONH}_2
$$
Reaction Parameters :
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Catalysts: Morpholine or piperidine (10 mol%)
- Yield: 60–75%
Amide Coupling Strategies
Activation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride (Cl$$2$$CO)$$_2$$:
$$
\text{4-(C}4\text{H}8\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-(C}4\text{H}8\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Critical Considerations :
Coupling with 2-Aminothiophene-3-carboxamide
The acid chloride reacts with 2-aminothiophene-3-carboxamide in the presence of a base (e.g., TEA, pyridine):
$$
\text{4-(C}4\text{H}8\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{2-NH}2\text{-C}4\text{H}2\text{S-CONH}_2 \xrightarrow{\text{TEA, DCM}} \text{Target} + \text{HCl}
$$
Alternative Coupling Reagents :
- HATU/DIPEA : Enhances coupling efficiency for sterically hindered amines.
- EDCl/HOBt : Cost-effective for large-scale synthesis.
Purification :
- Reverse-phase chromatography (ACN/H$$_2$$O) removes unreacted starting materials.
- Final recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).
Alternative Synthetic Pathways
One-Pot Sequential Coupling
A patent-derived approach (WO2020148619A1) suggests a one-pot method where sulfonamide formation and amide coupling occur sequentially without isolating intermediates:
- Sulfonylation : React 4-mercaptobenzoic acid with pyrrolidine and H$$2$$O$$2$$.
- In Situ Activation : Add SOCl$$_2$$ to generate the acid chloride.
- Amide Formation : Introduce 2-aminothiophene-3-carboxamide and TEA.
Advantages :
Solid-Phase Synthesis
For combinatorial libraries, solid-supported synthesis using Wang resin has been reported for analogous sulfonamides:
- Resin Loading : Bind 4-(Fmoc-amino)benzoic acid to Wang resin.
- Sulfonylation : Deprotect Fmoc, react with pyrrolidine-1-sulfonyl chloride.
- Amide Coupling : Cleave from resin, activate as acid chloride, and couple with thiophene amine.
Yield : 50–60% (lower due to resin losses).
Analytical Data and Characterization
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.21 (s, 1H, CONH$$_2$$), 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 5.2 Hz, 1H, thiophene), 6.95 (d, J = 5.2 Hz, 1H, thiophene), 3.25–3.15 (m, 4H, pyrrolidine), 1.85–1.75 (m, 4H, pyrrolidine).
- HRMS (ESI+) : m/z calcd for C$${16}$$H$${17}$$N$$3$$O$$4$$S$$_2$$ [M+H]$$^+$$: 379.0654; found: 379.0658.
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonylation | 82 | 95 |
| Acid Chloride Formation | 90 | 98 |
| Amide Coupling | 78 | 97 |
| Overall | 57 | 98 |
Challenges and Mitigation Strategies
Steric Hindrance in Amide Coupling
The bulky pyrrolidinylsulfonyl group impedes nucleophilic attack by the thiophene amine. Mitigation includes:
Sulfur Oxidation Byproducts
Over-oxidation during sulfonylation generates sulfones. Controlled addition of H$$2$$O$$2$$ and low temperatures (0–5°C) suppress this side reaction.
Q & A
Q. Q1. What are the critical steps and reaction conditions for synthesizing 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Sulfonylation : Reacting 4-aminobenzene sulfonyl chloride with pyrrolidine to form the 4-(pyrrolidin-1-ylsulfonyl)benzoyl intermediate.
- Amidation : Coupling the intermediate with thiophene-3-carboxamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Key conditions:
| Step | Catalyst/Solvent | Temperature | Time |
|---|---|---|---|
| Sulfonylation | Triethylamine (TEA) in DCM | 0–5°C | 2–4 h |
| Amidation | EDC/HOBt in DMF | 25°C | 12–24 h |
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 6–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₂₀N₃O₃S₂: calc. 414.09, observed 414.08) .
- X-ray Crystallography : For unambiguous 3D structural determination if single crystals are obtained .
Q. Q3. What preliminary assays are recommended to assess its biological activity?
- Enzyme Inhibition Assays : Test against kinases or proteases due to sulfonamide and carboxamide moieties, using fluorescence-based readouts (e.g., ATPase activity for kinases) .
- Cell Viability Assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays at 1–100 μM concentrations .
- Solubility Testing : Use HPLC to measure logP (predicted ~2.5) and optimize with co-solvents (DMSO/PBS) for in vitro studies .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Modify the pyrrolidine ring (e.g., replace with piperidine for steric effects) or the thiophene carboxamide group (e.g., introduce halogens for electronic modulation) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., sulfonamide H-bonding with kinase active sites) .
- Bioisosteric Replacement : Replace the sulfonamide group with a phosphonate or carboxylic acid to alter solubility and target affinity .
Example SAR findings:
| Modification | Bioactivity Change |
|---|---|
| Pyrrolidine → Piperidine | Increased solubility (logP ↓0.5) but reduced kinase inhibition (IC₅₀ ↑2-fold) |
| Thiophene → Benzothiophene | Enhanced cytotoxicity (IC₅₀ ↓50% in HeLa) |
Q. Q5. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized Assay Protocols : Adopt uniform conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation (e.g., CYP450-mediated oxidation) .
- Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .
Q. Q6. How can computational methods predict off-target interactions or toxicity?
- Docking Simulations : Screen against the ChEMBL database to identify off-target kinases or GPCRs .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP inhibition risk) and Ames test mutagenicity .
- Machine Learning : Train models on Tox21 datasets to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
Methodological Challenges
Q. Q7. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Low Yield in Amidation : Optimize stoichiometry (1.2:1 coupling agent:substrate) and use microwave-assisted synthesis to reduce reaction time .
- Purification Issues : Switch from column chromatography to preparative HPLC for polar byproducts .
- Degradation During Storage : Lyophilize and store under argon at -20°C to prevent sulfonamide hydrolysis .
Q. Q8. How should researchers address poor solubility in biological assays?
- Co-Solvent Systems : Use 0.1% DMSO in PBS, ensuring final DMSO <0.5% to avoid cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and cellular uptake .
Data Reproducibility and Validation
Q. Q9. What experimental controls are critical for ensuring reproducibility in bioactivity studies?
- Positive/Negative Controls : Include staurosporine (kinase inhibition) and untreated cells (viability baseline) .
- Blind Replication : Assign separate team members to repeat key experiments (e.g., IC₅₀ determination) .
- Batch Consistency : Characterize multiple synthetic batches via NMR/HPLC to confirm purity (>95%) .
Q. Q10. How can environmental stability studies inform compound storage and handling?
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
- pH Stability : Test solubility and integrity in buffers (pH 2–9) to guide formulation for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
